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molecular formula C15H11NO3 B8692955 Methyl 2-phenyl-benzoxazole-7-carboxylate CAS No. 136663-24-6

Methyl 2-phenyl-benzoxazole-7-carboxylate

Cat. No. B8692955
M. Wt: 253.25 g/mol
InChI Key: PSCBFZVJFSMGPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254692

Procedure details

5.8 ml of CCl4 in 5 ml of acetonitrile were added to 30 mmol of the compound from Example XIV, 30 mmol of benzoic acid, 50 mmol of triphenylphosphine and 120 mmol of triethylamine in 100 ml of acetonitrile at 3° C. under argon in the course of 15 min and the mixture was stirred at room temperature for 20 hours and concentrated, diethyl ether was added to the residue, the solid was filtered off with suction, the filtrate was concentrated and the residue was separated on silica gel. M.p.: 77° C. (white needles)
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
120 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][C:10]1[C:11]([OH:20])=[C:12]([CH:17]=[CH:18][CH:19]=1)[C:13]([O:15][CH3:16])=[O:14])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C>C(#N)C.C(Cl)(Cl)(Cl)Cl>[C:2]1([C:1]2[O:20][C:11]3[C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:17][CH:18]=[CH:19][C:10]=3[N:9]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
30 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC=1C(=C(C(=O)OC)C=CC1)O
Name
Quantity
30 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
50 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
120 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
5.8 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diethyl ether was added to the residue
FILTRATION
Type
FILTRATION
Details
the solid was filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was separated on silica gel

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C1(=CC=CC=C1)C=1OC2=C(N1)C=CC=C2C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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